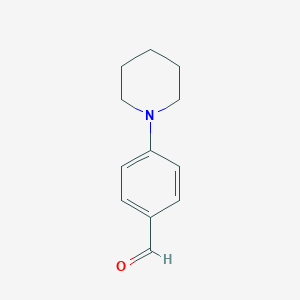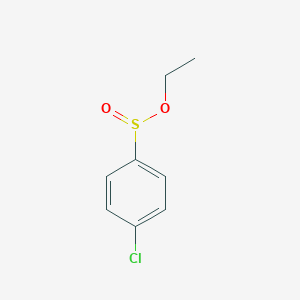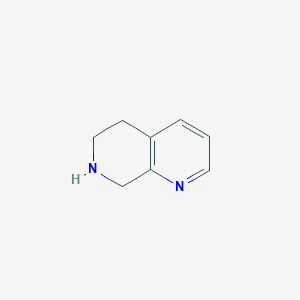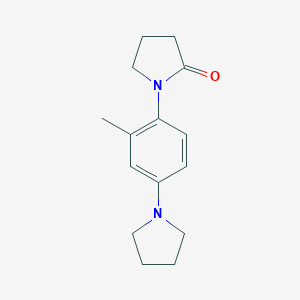
2-Pyrrolidinone, 1-(4-(1-pyrrolidinyl)-o-tolyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyrrolidinone, 1-(4-(1-pyrrolidinyl)-o-tolyl)-, also known as PPT, is a chemical compound that has been widely studied for its pharmacological properties. It belongs to the class of psychoactive substances and has been shown to have potential applications in the field of neuroscience research.
Wirkmechanismus
The mechanism of action of 2-Pyrrolidinone, 1-(4-(1-pyrrolidinyl)-o-tolyl)- is not fully understood, but it is believed to involve the modulation of sigma-1 receptors and the dopamine system. Sigma-1 receptors are located in the endoplasmic reticulum and are involved in the regulation of calcium homeostasis and the unfolded protein response. 2-Pyrrolidinone, 1-(4-(1-pyrrolidinyl)-o-tolyl)- has been shown to increase the activity of sigma-1 receptors, which may lead to neuroprotection and the prevention of neurodegeneration. 2-Pyrrolidinone, 1-(4-(1-pyrrolidinyl)-o-tolyl)- has also been shown to inhibit the reuptake of dopamine, which may lead to an increase in dopamine levels and the activation of reward pathways in the brain.
Biochemische Und Physiologische Effekte
2-Pyrrolidinone, 1-(4-(1-pyrrolidinyl)-o-tolyl)- has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. 2-Pyrrolidinone, 1-(4-(1-pyrrolidinyl)-o-tolyl)- has also been shown to decrease the expression of inflammatory cytokines, which are involved in the progression of neurodegenerative diseases. Physiologically, 2-Pyrrolidinone, 1-(4-(1-pyrrolidinyl)-o-tolyl)- has been shown to improve memory and cognitive function in animal models, as well as reduce the symptoms of addiction and withdrawal.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Pyrrolidinone, 1-(4-(1-pyrrolidinyl)-o-tolyl)- in lab experiments is its high affinity for sigma-1 receptors, which allows for the selective modulation of this receptor subtype. 2-Pyrrolidinone, 1-(4-(1-pyrrolidinyl)-o-tolyl)- is also relatively easy to synthesize and purify, which makes it a cost-effective option for research. However, one limitation of using 2-Pyrrolidinone, 1-(4-(1-pyrrolidinyl)-o-tolyl)- is its potential for off-target effects, as it may interact with other receptors and systems in the brain. Additionally, the effects of 2-Pyrrolidinone, 1-(4-(1-pyrrolidinyl)-o-tolyl)- may vary depending on the species and strain of animal used in experiments, which may limit its translational potential.
Zukünftige Richtungen
There are several future directions for the research and development of 2-Pyrrolidinone, 1-(4-(1-pyrrolidinyl)-o-tolyl)-. One direction is the optimization of 2-Pyrrolidinone, 1-(4-(1-pyrrolidinyl)-o-tolyl)- as a drug candidate for the treatment of neurological disorders. This may involve the modification of the chemical structure of 2-Pyrrolidinone, 1-(4-(1-pyrrolidinyl)-o-tolyl)- to increase its potency, selectivity, and bioavailability. Another direction is the investigation of the role of 2-Pyrrolidinone, 1-(4-(1-pyrrolidinyl)-o-tolyl)- in other physiological processes, such as pain perception and immune function. Finally, the development of new imaging techniques and biomarkers may allow for the non-invasive monitoring of sigma-1 receptor activity in vivo, which may facilitate the development of new diagnostic and therapeutic tools.
Synthesemethoden
2-Pyrrolidinone, 1-(4-(1-pyrrolidinyl)-o-tolyl)- can be synthesized using a variety of methods. One of the most common methods involves the reaction of o-toluidine with pyrrolidine in the presence of an acid catalyst. The resulting product is then purified through recrystallization. Other methods involve the use of different reagents and conditions, but the overall reaction mechanism remains the same.
Wissenschaftliche Forschungsanwendungen
2-Pyrrolidinone, 1-(4-(1-pyrrolidinyl)-o-tolyl)- has been extensively studied for its potential applications in neuroscience research. It has been shown to have a high affinity for the sigma-1 receptor, which is involved in a variety of physiological processes such as pain perception, memory formation, and neuroprotection. 2-Pyrrolidinone, 1-(4-(1-pyrrolidinyl)-o-tolyl)- has also been shown to have an effect on the dopamine system, which is involved in reward processing and addiction. These properties make 2-Pyrrolidinone, 1-(4-(1-pyrrolidinyl)-o-tolyl)- a promising candidate for the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and addiction.
Eigenschaften
CAS-Nummer |
14053-06-6 |
|---|---|
Produktname |
2-Pyrrolidinone, 1-(4-(1-pyrrolidinyl)-o-tolyl)- |
Molekularformel |
C15H20N2O |
Molekulargewicht |
244.33 g/mol |
IUPAC-Name |
1-(2-methyl-4-pyrrolidin-1-ylphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C15H20N2O/c1-12-11-13(16-8-2-3-9-16)6-7-14(12)17-10-4-5-15(17)18/h6-7,11H,2-5,8-10H2,1H3 |
InChI-Schlüssel |
KBJUMPDYWJRBCA-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)N2CCCC2)N3CCCC3=O |
Kanonische SMILES |
CC1=C(C=CC(=C1)N2CCCC2)N3CCCC3=O |
Andere CAS-Nummern |
14053-06-6 |
Synonyme |
1-(4-Pyrrolizino-2-methylphenyl)-2-pyrrolidone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




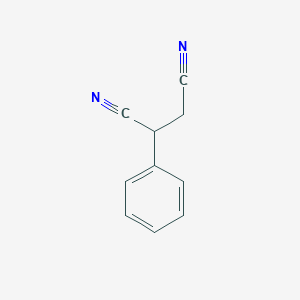
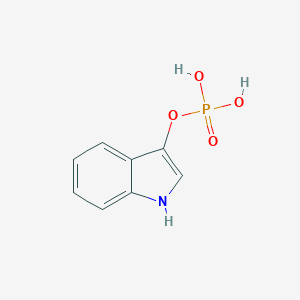
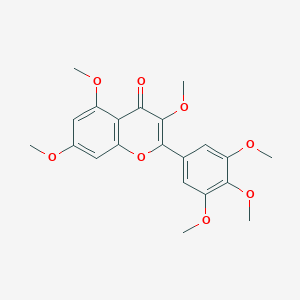

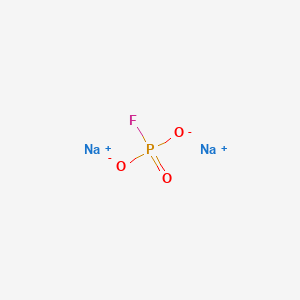
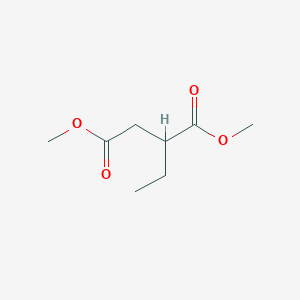
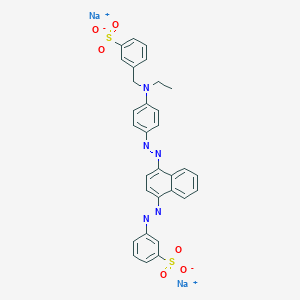

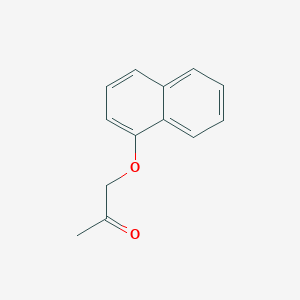
![Bicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B83092.png)
